molecular formula C10H7F3O2 B14070605 4-hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

4-hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B14070605
M. Wt: 216.16 g/mol
InChI Key: KZHDEDDBROIOJM-UHFFFAOYSA-N
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Description

4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a hydroxy group, a trifluoromethyl group, and an indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde, the compound can be synthesized through a series of reactions including aldol condensation, cyclization, and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the indenone core.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a dihydro compound.

Scientific Research Applications

4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets in biological systems. The hydroxy group can form hydrogen bonds with proteins or enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-7-(trifluoromethyl)quinoline: Shares the trifluoromethyl and hydroxy groups but has a quinoline core.

    4-Hydroxy-7-(trifluoromethyl)coumarin: Contains a coumarin core with similar functional groups.

Uniqueness

4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is unique due to its indenone core, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

4-hydroxy-7-(trifluoromethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)6-2-4-7(14)5-1-3-8(15)9(5)6/h2,4,14H,1,3H2

InChI Key

KZHDEDDBROIOJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)O)C(F)(F)F

Origin of Product

United States

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